molecular formula C23H22ClNO4 B14988760 1-(4-Chlorophenyl)-2-(3-methoxypropyl)-6,8-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(4-Chlorophenyl)-2-(3-methoxypropyl)-6,8-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14988760
M. Wt: 411.9 g/mol
InChI Key: LTBAPOKHFOZDEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-CHLOROPHENYL)-2-(3-METHOXYPROPYL)-6,8-DIMETHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound with a unique structure that combines elements of chromene and pyrrole

Preparation Methods

The synthesis of 1-(4-CHLOROPHENYL)-2-(3-METHOXYPROPYL)-6,8-DIMETHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multiple steps, starting with the preparation of the chromene and pyrrole precursors. These precursors are then subjected to a series of reactions, including condensation, cyclization, and functional group modifications, to yield the final product. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-(4-CHLOROPHENYL)-2-(3-METHOXYPROPYL)-6,8-DIMETHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-CHLOROPHENYL)-2-(3-METHOXYPROPYL)-6,8-DIMETHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential therapeutic effects and mechanisms of action.

    Industry: It could be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-CHLOROPHENYL)-2-(3-METHOXYPROPYL)-6,8-DIMETHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the compound’s structure and functional groups. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

1-(4-CHLOROPHENYL)-2-(3-METHOXYPROPYL)-6,8-DIMETHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can be compared with other similar compounds, such as:

    3-(4-CHLOROPHENYL)-1-(4-METHYLPHENYL)-1H-PYRAZOL-5-AMINE: This compound has a different core structure but shares some functional groups.

    Other chromene-pyrrole derivatives: These compounds may have similar biological activities but differ in their specific structures and properties.

The uniqueness of 1-(4-CHLOROPHENYL)-2-(3-METHOXYPROPYL)-6,8-DIMETHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE lies in its specific combination of functional groups and structural elements, which can lead to distinct chemical and biological properties.

Properties

Molecular Formula

C23H22ClNO4

Molecular Weight

411.9 g/mol

IUPAC Name

1-(4-chlorophenyl)-2-(3-methoxypropyl)-6,8-dimethyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C23H22ClNO4/c1-13-11-14(2)18-17(12-13)29-22-19(21(18)26)20(15-5-7-16(24)8-6-15)25(23(22)27)9-4-10-28-3/h5-8,11-12,20H,4,9-10H2,1-3H3

InChI Key

LTBAPOKHFOZDEH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)OC3=C(C2=O)C(N(C3=O)CCCOC)C4=CC=C(C=C4)Cl)C

Origin of Product

United States

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